9-Thia-3-azabicyclo[4.2.1]nonan-4-one
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Overview
Description
9-Thia-3-azabicyclo[421]nonan-4-one is a heterocyclic compound with a unique bicyclic structure It is characterized by the presence of sulfur and nitrogen atoms within its bicyclic framework
Mechanism of Action
Target of Action
The primary targets of 9-Thia-3-azabicyclo[4.2.1]nonan-4-one are currently unknown. This compound is a relatively new substance and research is ongoing to identify its specific targets within biological systems .
Mode of Action
It is known that the compound interacts with its targets in a specific manner, leading to changes in cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Thia-3-azabicyclo[4.2.1]nonan-4-one typically involves cycloaddition reactions. One effective method is the [6π+2π]-cycloaddition of terminal alkynes to azepine derivatives. This reaction is catalyzed by transition metal complexes, such as cobalt (II) acetylacetonate (Co(acac)2) in the presence of zinc and zinc iodide (Zn/ZnI2) as co-catalysts . The reaction conditions usually involve moderate temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to produce the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
9-Thia-3-azabicyclo[4.2.1]nonan-4-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alkyl halides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
9-Thia-3-azabicyclo[4.2.1]nonan-4-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
9-Azabicyclo[4.2.1]nonane: Lacks the sulfur atom but shares a similar bicyclic structure.
9-Thiabicyclo[4.2.1]nonane: Contains sulfur but lacks the nitrogen atom.
3-Azabicyclo[4.2.1]nonan-4-one: Similar structure but lacks the sulfur atom.
Uniqueness
9-Thia-3-azabicyclo[4.2.1]nonan-4-one is unique due to the presence of both sulfur and nitrogen atoms within its bicyclic framework. This dual heteroatom presence imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
9-thia-3-azabicyclo[4.2.1]nonan-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS/c9-7-3-5-1-2-6(10-5)4-8-7/h5-6H,1-4H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIQYRZODMFCAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC(=O)CC1S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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